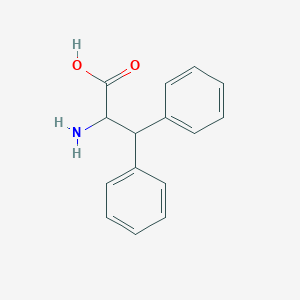

beta-Phenyl-L-phenylalanine

Descripción

The exact mass of the compound 2-Amino-3,3-diphenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13903. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECGVEGMRUZOML-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978220 | |

| Record name | beta-Phenylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149597-92-2, 62653-26-3 | |

| Record name | β-Phenyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149597-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phenyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Phenylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Diphenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-PHENYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1ZWG54X8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of β-Phenyl-L-phenylalanine

Foreword: The Strategic Imperative for Stereochemically Pure β-Amino Acids

In the landscape of modern drug discovery and development, the demand for structurally novel and functionally precise molecular entities is insatiable. Among these, β-amino acids, and specifically their enantiomerically pure forms, have emerged as critical building blocks.[1] Unlike their α-amino acid counterparts, the β-isomers confer unique conformational constraints upon peptides, rendering them resistant to proteolytic degradation and capable of forming stable secondary structures such as helices and sheets. β-Phenyl-L-phenylalanine, with its dual chiral centers and aromatic side chains, is a particularly valuable synthon, integral to the architecture of numerous bioactive compounds, including antiviral agents, enzyme inhibitors, and complex natural products like Taxol.[2][3]

However, the synthesis of this molecule is not trivial. The primary challenge lies in the precise, simultaneous control of two adjacent stereocenters to yield the desired (3S)-enantiomer with high fidelity. This guide moves beyond a mere recitation of published methods. It is designed as a deep dive into the core strategies that have proven most effective in the field, dissecting the underlying mechanistic principles and providing field-tested, actionable protocols for the discerning researcher. We will explore three pillars of modern asymmetric synthesis: chiral auxiliary-mediated reactions, transition metal catalysis, and biocatalysis, offering a comparative analysis to guide your strategic selection for specific research and development campaigns.

Part 1: The Chiral Auxiliary Approach: Diastereoselective Michael Addition

The use of a recoverable chiral auxiliary is a classic, robust strategy for inducing stereoselectivity. The core principle involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction. The resulting diastereomers are typically separable, and the auxiliary can be cleaved to reveal the enantiomerically enriched product.

Causality and Mechanistic Insight: The Davies Method

One of the most elegant and effective examples is the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, such as tert-butyl cinnamate.[4] The seminal work by Davies and colleagues demonstrated that lithium (R)-(α-methylbenzyl)benzylamide serves as a highly effective chiral ammonia equivalent.

The success of this reaction hinges on the formation of a rigid, chelated transition state. The lithium cation coordinates to both the nitrogen of the chiral amide and the carbonyl oxygen of the cinnamate ester. This coordination, combined with the steric hindrance imposed by the bulky substituents on the chiral auxiliary, forces the nucleophilic attack to occur from a specific face of the Michael acceptor. Subsequent protonation of the resulting enolate, often controlled by the same chiral environment, establishes the second stereocenter with high diastereoselectivity. This approach consistently yields β-phenylalanine with high enantiomeric excess (e.e.).[4]

Experimental Workflow: Chiral Auxiliary-Mediated Synthesis

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Part 3: The Biocatalytic Approach: Enzymatic Precision

Biocatalysis offers an environmentally benign and often exceptionally selective alternative to traditional chemical methods. Enzymes operate under mild conditions (aqueous media, ambient temperature) and can exhibit near-perfect enantio- and regioselectivity. For β-phenylalanine synthesis, phenylalanine aminomutases (PALs) and transaminases are particularly relevant. [1][5]

Causality and Mechanistic Insight: Phenylalanine Aminomutase (PAM)

Phenylalanine aminomutase (PAM) is a fascinating enzyme that catalyzes the isomerization of α-phenylalanine to β-phenylalanine. More strategically for synthesis, engineered phenylalanine ammonia lyases (PALs) can catalyze the reverse reaction: the direct asymmetric addition of ammonia to the double bond of trans-cinnamic acid. [6][7] The active site of the enzyme contains a prosthetic group that facilitates the anti-Michael addition of ammonia across the activated double bond of the cinnamate substrate. [6]The precise three-dimensional arrangement of amino acid residues within the active site binds the substrate in a single, fixed orientation. This steric and electronic control ensures that the ammonia molecule attacks exclusively from one face, leading to the formation of the (3S)-enantiomer with extremely high enantiomeric excess (>99% e.e.). [1][6]This method is a powerful example of dynamic kinetic resolution where a prochiral starting material is converted directly to a single chiral product.

Part 4: Comparative Analysis of Synthetic Strategies

The optimal synthetic strategy depends heavily on the specific project goals, including scale, required purity, cost, and available equipment. The following table provides a comparative summary of the discussed methodologies.

| Parameter | Chiral Auxiliary (Davies Method) | Asymmetric Hydrogenation (Rh-Catalyzed) | Biocatalysis (PAL-based) |

| Stereoselectivity | Good to Excellent (95% e.e. reported) [4] | Excellent (>99% e.e. often achievable) [8] | Superb (>99% e.e. is common) [1][6] |

| Yield | Good, but requires stoichiometric auxiliary and multiple steps. | High, often >90%. | Variable, can be high but sometimes limited by enzyme stability or equilibrium. [1] |

| Atom Economy | Poor (stoichiometric use of a large auxiliary). | Excellent (catalytic). | Excellent (catalytic). |

| Substrate Scope | Generally good for cinnamates. | Broad for β-(acylamino)acrylates. | Can be narrow; often specific to substrate structure. [1] |

| Conditions | Cryogenic temperatures (-78°C), anhydrous solvents. | Mild to moderate pressures (H₂ gas), various solvents. | Mild (aqueous buffer, room temp/37°C). [7] |

| Key Advantage | Robust, well-established, reliable diastereocontrol. | High efficiency, scalability, high turnover numbers. | "Green" process, exceptional selectivity, mild conditions. |

| Key Disadvantage | Poor atom economy, cryogenic conditions, multi-step process. | High cost of rhodium and chiral ligands. | Enzyme availability/cost, potential for narrow substrate scope. |

Part 5: Detailed Experimental Protocols

The following protocols are representative and should be adapted based on specific substrates and laboratory conditions. All operations should be conducted by trained personnel using appropriate safety precautions.

Protocol 1: Asymmetric Conjugate Addition using a Chiral Lithium Amide

(Based on the methodology of Davies, S. G., et al. J. Chem. Soc., Chem. Commun., 1993) [4]

-

Preparation of the Chiral Lithium Amide:

-

To a flame-dried, argon-purged flask, add a solution of (R)-(+)-N-benzyl-α-methylbenzylamine (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add n-butyllithium (1.1 mmol, 1.6 M solution in hexanes) dropwise via syringe.

-

Stir the resulting pale yellow solution at 0°C for 30 minutes.

-

-

Conjugate Addition:

-

In a separate argon-purged flask, dissolve tert-butyl cinnamate (1.0 mmol) in anhydrous THF (15 mL).

-

Cool this solution to -78°C using a dry ice/acetone bath.

-

Transfer the freshly prepared lithium amide solution from step 1 into the cinnamate solution via a cannula.

-

Stir the reaction mixture at -78°C for 3 hours.

-

-

Workup and Isolation:

-

Quench the reaction at -78°C by the addition of saturated aqueous ammonium chloride solution (10 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to separate the diastereomers.

-

-

Auxiliary Cleavage:

-

Dissolve the purified diastereomer (0.5 mmol) in methanol (10 mL).

-

Add Palladium on carbon (10% w/w, ~20 mg).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously overnight.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield the N-deprotected β-amino ester. Subsequent hydrolysis of the ester yields the final product.

-

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Enamino Ester

(Representative protocol based on established principles) [8][9]

-

Catalyst Preparation:

-

In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.01 mmol) and a chiral bisphosphine ligand (e.g., (R)-BINAPINE, 0.011 mmol).

-

Add degassed methanol (5 mL).

-

Stir the solution at room temperature for 20 minutes to form the active catalyst complex.

-

-

Hydrogenation Reaction:

-

In a separate vessel, dissolve the substrate, (Z)-methyl 3-(acetylamino)-3-phenylacrylate (1.0 mmol), in degassed methanol (10 mL).

-

Transfer the substrate solution to a high-pressure autoclave.

-

Add the catalyst solution from step 1 to the autoclave via syringe under an inert atmosphere.

-

Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 5 bar H₂.

-

Stir the reaction at room temperature for 12-24 hours.

-

-

Workup and Analysis:

-

Carefully vent the autoclave and purge with nitrogen.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The crude product can be analyzed by chiral HPLC to determine the enantiomeric excess (e.e.).

-

Purify the product by silica gel chromatography if necessary.

-

Conclusion and Future Perspective

The stereoselective synthesis of β-phenyl-L-phenylalanine is a solved problem, yet the pursuit of perfection continues. While chiral auxiliaries offer reliability and asymmetric hydrogenation provides industrial scalability, the future likely belongs to biocatalysis and chemo-enzymatic cascades. The development of robust, engineered enzymes through directed evolution will further broaden the substrate scope and improve the operational stability of biocatalytic processes, making them increasingly attractive for large-scale, sustainable manufacturing. [5][10]The integration of these advanced enzymatic steps with efficient chemical transformations will provide powerful, streamlined routes to not only β-phenyl-L-phenylalanine but a vast array of other non-canonical amino acids that will fuel the next generation of therapeutics.

References

- Davies, S. G., Garrido, N. M., Ichihara, O., & Walters, L. A. S. (1993). Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives. J. Chem. Soc., Chem. Commun., 14, 1153–1155.

- Saha, B., Nandy, J. P., Shukla, S., & Venkateswaran, R. V. (2002). Stereoselective Synthesis of β-Substituted Phenylalanine-β-phenylisoserine-Derived Tripeptides Using N-Cinnamoyl-L-proline as Template: Synthesis of Structural Analogues of HIV Protease Inhibitors. The Journal of Organic Chemistry, 67(22), 7858–7860.

-

Saha, B., Nandy, J. P., Shukla, S., & Venkateswaran, R. V. (2002). Stereoselective synthesis of beta-substituted phenylalanine-beta-phenylisoserine-derived tripeptides using N-cinnamoyl-L-proline as template: synthesis of structural analogues of HIV protease inhibitors. PubMed. [Link]

-

Dick, M. J., & Arnold, F. H. (2017). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 7(10), 7014-7018. [Link]

- Unknown Authors. (1991). PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.

-

Gembus, V., & Guéritte, F. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 15(15), 1325-1350. [Link]

-

Unknown Authors. (2018). Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. ResearchGate. [Link]

-

Zhang, D., et al. (2021). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 12(1), 5303. [Link]

-

Chen, X., Jia, L., & Zhang, S. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421. [Link]

-

Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]

-

Varga, E., et al. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 12(15), 9556–9576. [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

-

Tang, W., et al. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 7(18), 3985–3988. [Link]

-

Unknown Authors. (2024). An Asymmetric Route to β-Aminoalanine Derivatives through Michael Addition of Amides, Imides, and Isatins to a Chiral Dehydroalanine Ni(II) Complex. The Journal of Organic Chemistry. [Link]

-

Awakawa, T., et al. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(9), 1165-1181. [Link]

-

García, J. M., et al. (2016). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 21(3), 365. [Link]

-

Franciò, G., Faraone, F., & Leitner, W. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 472-492. [Link]

-

Kaźmierczak-Barańska, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4913. [Link]

-

Unknown Authors. (2024). Asymmetric Synthesis of Derivatives of Alanine via Michael Addition Reaction and their Biological Study. ResearchGate. [Link]

-

Al-Zoubi, R. M., et al. (2016). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules, 21(11), 1478. [Link]

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of beta-substituted phenylalanine-beta-phenylisoserine-derived tripeptides using N-cinnamoyl-L-proline as template: synthesis of structural analogues of HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]

- 4. Sci-Hub. Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives / J. Chem. Soc., Chem. Commun., 1993 [sci-hub.st]

- 5. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to beta-Phenyl-L-phenylalanine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-proteinogenic amino acids, beta-Phenyl-L-phenylalanine, also known as (S)-2-amino-3,3-diphenylpropanoic acid or L-3,3-Diphenylalanine, emerges as a molecule of significant interest for its unique structural attributes and potential applications in medicinal chemistry and peptide design. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and burgeoning role in the development of novel therapeutics. As a derivative of L-phenylalanine, this unnatural amino acid introduces a gem-diphenyl group at the β-position, a modification that imparts profound conformational constraints and steric bulk, thereby offering a valuable tool for modulating peptide structure and function.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique molecular architecture.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-amino-3,3-diphenylpropanoic acid | |

| CAS Number | 149597-92-2 | |

| Molecular Formula | C₁₅H₁₅NO₂ | |

| Molecular Weight | 241.29 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |

| InChI Key | PECGVEGMRUZOML-AWEZNQCLSA-N |

The structure of this compound is characterized by a chiral center at the alpha-carbon, maintaining the L-configuration analogous to natural phenylalanine. The key feature is the substitution of the two benzylic protons at the beta-carbon with two phenyl groups.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Notes | Source |

| Appearance | White to off-white solid | [1] | |

| Solubility | Soluble in DMSO (2 mg/mL) | Requires ultrasonic and warming to 60°C. | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Spectroscopic Data

1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, likely as a complex multiplet in the range of 7.0-7.5 ppm. The alpha-proton (Cα-H) would appear as a doublet, coupled to the beta-proton. The beta-proton (Cβ-H) would likely be a doublet as well. The amine and carboxylic acid protons are exchangeable and may appear as broad singlets or not be observed, depending on the solvent.

13C NMR Spectroscopy: The carbon NMR spectrum would display signals for the two phenyl groups in the aromatic region (approx. 125-145 ppm). Distinct signals for the alpha-carbon (Cα), beta-carbon (Cβ), and the carbonyl carbon (C=O) of the carboxylic acid group (typically >170 ppm) would also be present.

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 242.12.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the amine (N-H stretching around 3300-3500 cm⁻¹), carboxylic acid (O-H stretching, broad, around 2500-3300 cm⁻¹ and C=O stretching around 1700-1725 cm⁻¹), and aromatic rings (C-H and C=C stretching).

Synthesis of this compound

The synthesis of beta-phenylalanine derivatives is a topic of ongoing research, with various methods being developed to achieve high yields and enantioselectivity.[2] While a specific, detailed protocol for the direct synthesis of unprotected (S)-2-amino-3,3-diphenylpropanoic acid was not found in the searched literature, a general approach can be outlined based on the synthesis of similar non-proteinogenic amino acids. One common strategy involves the asymmetric alkylation of a chiral glycine or alanine enolate equivalent.

Illustrative Synthetic Workflow:

Explanatory Notes on the Synthetic Strategy:

-

Starting Material: The synthesis would likely commence with a chiral glycine or alanine derivative where the amino and carboxyl groups are suitably protected. The choice of the chiral auxiliary is critical for inducing stereoselectivity in the subsequent alkylation step.

-

Enolate Formation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to deprotonate the α-carbon, forming a chiral enolate.

-

Alkylation: The chiral enolate is then reacted with a diphenylmethyl halide (e.g., diphenylmethyl bromide). The stereochemical outcome of this step is directed by the chiral auxiliary.

-

Deprotection: Finally, the protecting groups on the amino and carboxyl functionalities, as well as the chiral auxiliary, are removed under appropriate conditions to yield the final product, this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of research and drug development.

1. Constrained Peptides and Peptidomimetics:

The gem-diphenyl group at the β-position imposes significant steric hindrance, which can be strategically employed to lock the torsional angles of the peptide backbone. This conformational constraint is highly desirable in the design of peptides with enhanced biological activity, improved metabolic stability, and better receptor selectivity.[3][4] By restricting the conformational freedom of a peptide, it is possible to favor the bioactive conformation, leading to higher binding affinities.

2. Drug Discovery and Medicinal Chemistry:

As a scaffold in medicinal chemistry, beta-phenylalanine derivatives offer a combination of a chiral pseudopeptidic character and increased stability compared to natural α-amino acids.[2] These attributes make them attractive for the development of small molecule drugs that mimic peptide interactions. The phenyl groups can also engage in favorable π-π stacking or hydrophobic interactions within a target binding pocket. The Fmoc-protected version, Fmoc-3,3-diphenyl-L-alanine, is commercially available and used in solid-phase peptide synthesis (SPPS) to create peptides with high purity and yield.[3]

3. Ergogenic Supplements:

Amino acids and their derivatives are broadly recognized for their potential use as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.[1] While specific studies on this compound in this context are limited, its classification as an amino acid derivative places it within this area of interest.

Conclusion

This compound represents a fascinating and synthetically accessible tool for chemists and pharmacologists. Its defining structural feature—the gem-diphenyl group—offers a powerful means to introduce conformational rigidity into peptides and small molecules. While detailed experimental data for the free amino acid remains somewhat sparse in publicly accessible literature, its utility as a protected building block in peptide synthesis is well-established. As the demand for more sophisticated and effective peptide-based therapeutics and research probes continues to grow, the importance of unique building blocks like this compound is set to increase, promising new avenues for the design of molecules with tailored biological functions.

References

-

(S)-2-Amino-3,3-diphenylpropanoic acid. MedChemExpress.

-

This compound. PubChem.

-

Fmoc-3,3-diphenyl-L-alanine. Chem-Impex.

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry.

Sources

The Expanding Therapeutic Landscape of β-Phenyl-L-phenylalanine Derivatives: A Technical Guide to Biological Activity and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of the β-Amino Acid Scaffold

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is relentless. Among the myriad of molecular scaffolds, β-amino acids and their derivatives have emerged as a class of compounds with significant therapeutic potential. Unlike their α-amino acid counterparts, the altered placement of the amino group in β-amino acids confers unique conformational properties and, crucially, enhanced stability against enzymatic degradation.[1][2] This inherent resistance to proteolysis makes β-phenyl-L-phenylalanine derivatives (β-PADs) particularly attractive as core structures in drug design, offering the promise of improved pharmacokinetic profiles and sustained biological activity.[1][3]

This technical guide provides an in-depth exploration of the diverse biological activities of β-PADs, with a focus on their anticancer and antimicrobial properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed protocols for their evaluation, and present a critical analysis of structure-activity relationships (SAR) to guide future drug development endeavors.

Anticancer Activity: Targeting the Machinery of Malignancy

β-PADs have demonstrated significant promise as anticancer agents, exhibiting cytotoxic and cytostatic effects across a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, inhibition of key kinases, and disruption of the proteasome.

Mechanism of Action: Inducing Programmed Cell Death and Inhibiting Survival Pathways

A primary mechanism by which β-PADs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.

One key target of certain β-PADs is the Eukaryotic Elongation Factor-2 Kinase (eEF2K) , a Ca2+/calmodulin-dependent protein kinase that is often overexpressed in various cancers, including breast cancer.[2][4] eEF2K plays a crucial role in regulating protein synthesis and has been implicated in tumor cell survival under metabolic stress.[4][5] Inhibition of eEF2K by specific β-PADs has been shown to induce apoptosis in breast cancer cells.[6] Down-regulation of eEF2K can trigger both intrinsic and extrinsic apoptotic pathways.[5]

Another critical target for some β-PADs is the proteasome , a cellular machine responsible for degrading damaged or unnecessary proteins.[1] Its role in regulating the cell cycle and apoptosis makes it a prime target for cancer therapy.[1] Pseudopeptide inhibitors containing β-PADs have been designed to inhibit the proteasome, leading to the accumulation of pro-apoptotic proteins and subsequent cell death.[1]

Furthermore, novel L-phenylalanine dipeptides have been shown to induce apoptosis in prostate cancer cells by targeting the TNFSF9 protein and regulating the expression of apoptosis-related transcription factors and inflammatory cytokines.[7]

Below is a diagram illustrating the central role of eEF2K inhibition in promoting apoptosis in cancer cells.

Caption: A typical workflow for screening the anticancer activity of β-PADs.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [8]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours. [9]2. Compound Treatment: Treat the cells with various concentrations of the β-PAD derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [9]4. Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible. [9]5. Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals. [8][9]6. Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader. [9] Protocol 2: Apoptosis Detection by Annexin V Staining and Flow Cytometry

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. [10]

-

Cell Treatment: Treat cells with the β-PAD derivative at its IC50 concentration for a predetermined time to induce apoptosis.

-

Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method. For suspension cells, collect them directly. [11]3. Washing: Wash the cells twice with cold PBS. [12]4. Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [12]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. [11]6. Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark. [11][12]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. [12]

Antimicrobial Activity: Disrupting Bacterial Communication and Viability

β-PADs have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi. Their mechanisms of action include the disruption of bacterial cell membranes and the inhibition of quorum sensing.

Mechanism of Action: From Membrane Disruption to Quorum Quenching

Surfactant-like β-PADs can exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane. This is particularly effective against Gram-positive bacteria. Furthermore, some β-PADs can be complexed with metal ions, such as Samarium(III), to enhance their antibacterial activity. [5] A more nuanced and increasingly important mechanism of antimicrobial action is the inhibition of quorum sensing (QS) . QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on their population density. [13]This system regulates the expression of virulence factors and biofilm formation, making it an attractive target for antimicrobial therapy. [13]Phenylalanine derivatives have been shown to act as potent QS inhibitors. [1][14]They can achieve this by competitively or non-competitively binding to the receptors of QS signaling molecules, such as CviR and LasR in Pseudomonas aeruginosa, thereby preventing the activation of virulence genes. [15] Quorum Sensing Inhibition Mechanism

Caption: β-PADs can inhibit quorum sensing by blocking signal receptors.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of β-PADs is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Specific quantitative data for a range of β-PADs against various microbial strains is an active area of research, and comprehensive tables are still being compiled in the literature. However, studies have shown that phenylalanine derivatives bearing a hydroxamic acid moiety exhibit potent quorum sensing inhibitory activity with IC50 values ranging from 7.12 to 92.34 µM. [1][14]

Experimental Protocol for Antimicrobial Susceptibility Testing

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a broth medium. [16]

-

Preparation of Inoculum: Grow the test bacterial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a two-fold serial dilution of the β-PAD derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 10^4 to 10^5 CFU/mL. [7]4. Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Structure-Activity Relationships (SAR): Guiding the Design of More Potent Derivatives

Understanding the relationship between the chemical structure of a β-PAD and its biological activity is crucial for the rational design of more effective therapeutic agents. SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its potency and selectivity.

For anticancer activity, SAR studies have revealed that modifications to the substituents on the phenyl ring and the nature of the side chains can significantly impact the inhibitory activity against targets like eEF2K. [1]For antimicrobial activity, the incorporation of certain functional groups, such as hydroxamic acids, has been shown to enhance quorum sensing inhibitory properties. [1][14]

Conclusion and Future Perspectives

β-Phenyl-L-phenylalanine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their enhanced stability compared to α-amino acid-based compounds makes them particularly well-suited for drug development. The diverse mechanisms of action, including the induction of apoptosis in cancer cells and the inhibition of quorum sensing in bacteria, highlight their potential to address significant unmet medical needs.

Future research should focus on expanding the chemical diversity of β-PAD libraries, elucidating the detailed molecular interactions with their biological targets, and optimizing their pharmacokinetic and pharmacodynamic properties. The integration of computational modeling with synthetic chemistry and biological screening will be instrumental in accelerating the discovery and development of the next generation of β-PAD-based therapeutics.

References

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). Journal of the American Chemical Society. [Link]

-

A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9. (2023). Biomedicine & Pharmacotherapy. [Link]

-

Integrated regulation of autophagy and apoptosis by EEF2K controls cellular fate and modulates the efficacy of curcumin and velcade against tumor cells. (2016). Oncotarget. [Link]

-

Design, synthesis and structure-activity relationship of a focused library of β-phenylalanine derivatives as novel eEF2K inhibitors with apoptosis-inducing mechanisms in breast cancer. (2018). European Journal of Medicinal Chemistry. [Link]

-

Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. (2021). Frontiers in Microbiology. [Link]

-

Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. (2023). RSC Medicinal Chemistry. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol. [Link]

-

EEF2K eukaryotic elongation factor 2 kinase [Homo sapiens (human)]. (2023). National Center for Biotechnology Information. [Link]

-

Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond). (2019). PLOS Pathogens. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). (2024). PubMed. [Link]

-

Macromolecular Inhibition of Quorum Sensing: Enzymes, Antibodies, and Beyond. (2011). Chemical Reviews. [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

-

Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase. (2021). Frontiers in Cell and Developmental Biology. [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

-

Determination of MIC by Broth Dilution Method. (2017). YouTube. [Link]

-

Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cancer. (2020). MDPI. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). BosterBio. [Link]

-

Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review. (2022). MDPI. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

-

Annexin V Stain Protocol. (n.d.). Brody School of Medicine. [Link]

Sources

- 1. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]

- 3. protocols.io [protocols.io]

- 4. Integrated regulation of autophagy and apoptosis by EEF2K controls cellular fate and modulates the efficacy of curcumin and velcade against tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EEF2K eukaryotic elongation factor 2 kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. atcc.org [atcc.org]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. bosterbio.com [bosterbio.com]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. mdpi.com [mdpi.com]

- 14. portlandpress.com [portlandpress.com]

- 15. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 16. microbeonline.com [microbeonline.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of β-Phenyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation and analysis of β-Phenyl-L-phenylalanine. Moving beyond a simple recitation of methods, this document delves into the causal relationships behind experimental choices and the logic of data interpretation, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them for their own unique applications.

Introduction: The Significance of β-Amino Acids in Drug Discovery

β-amino acids, structural isomers of the canonical α-amino acids, are of profound interest in medicinal chemistry and drug development. Their altered backbone structure, with the amino group attached to the β-carbon, imparts unique conformational properties and resistance to enzymatic degradation. β-Phenyl-L-phenylalanine, a chiral β-amino acid, serves as a valuable building block in the synthesis of peptidomimetics and other novel therapeutic agents. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for rational drug design, and spectroscopic analysis provides the foundational data for this understanding.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and stereochemistry of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.

The Causality Behind NMR Experimental Design for β-Phenyl-L-phenylalanine

The structural nuances of β-Phenyl-L-phenylalanine dictate specific considerations in the NMR experimental setup. Unlike its α-isomer, the protons on the aliphatic backbone (Hα, Hβ, and the two Hγ protons) will exhibit a distinct coupling pattern. The diastereotopic nature of the γ-protons, adjacent to the chiral β-carbon, is a key feature to resolve.

Choice of Solvent and Concentration: The solubility and potential for hydrogen bonding of β-Phenyl-L-phenylalanine guide the choice of solvent. Deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often preferred for their ability to dissolve polar compounds and for the exchangeable nature of the amine and carboxylic acid protons, which can be observed or suppressed as needed. A typical sample concentration for ¹H NMR is 5-25 mg of the compound in 0.5-0.7 mL of solvent, while ¹³C NMR may require a more concentrated sample (50-100 mg) to achieve a good signal-to-noise ratio in a reasonable time.[1]

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for β-Phenyl-L-phenylalanine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Considerations |

| Aromatic-H | 7.2 - 7.4 (m) | 127 - 140 | The five protons of the phenyl ring will appear as a complex multiplet. |

| Hβ | ~4.0 - 4.5 (m) | ~50 - 60 | This proton is coupled to Hα and the two Hγ protons. Its chemical shift is influenced by the adjacent amino and phenyl groups. |

| Hγ | ~2.5 - 3.0 (m) | ~40 - 50 | These two diastereotopic protons will likely appear as a complex multiplet, each with distinct couplings to Hβ. |

| Hα | ~2.3 - 2.8 (m) | ~35 - 45 | Coupled to Hβ. |

| NH₂ | Variable, broad | - | The chemical shift is highly dependent on solvent, concentration, and temperature. May be a broad singlet. |

| COOH | Variable, broad | ~170 - 180 | The chemical shift is highly dependent on solvent and concentration. May not be observed without specific experimental conditions. |

Note: These are estimated values and may vary based on experimental conditions.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR protocol ensures reproducibility and accuracy.

Step-by-Step NMR Sample Preparation and Acquisition:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity β-Phenyl-L-phenylalanine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp, symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum.

-

-

2D NMR for Structural Confirmation (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks, confirming the connectivity of the aliphatic backbone.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.

-

Caption: A streamlined workflow for ATR-FTIR analysis.

Section 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Ionization and Fragmentation in the Context of β-Amino Acids

For a molecule like β-Phenyl-L-phenylalanine, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize in-source fragmentation and clearly observe the molecular ion.

The fragmentation of β-amino acids can differ from that of α-amino acids due to the altered position of the amine group. Common fragmentation pathways for amino acids include the loss of water (H₂O), formic acid (HCOOH), and cleavage of the side chain. For β-phenylalanine, a characteristic fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the bond between the β-carbon and the phenyl-bearing γ-carbon.

Table 3: Expected Key Ions in the Mass Spectrum of β-Phenyl-L-phenylalanine

| m/z | Ion | Description |

| 166.08 | [M+H]⁺ | Protonated molecular ion |

| 148.07 | [M+H - H₂O]⁺ | Loss of water |

| 120.08 | [M+H - HCOOH]⁺ | Loss of formic acid |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (benzyl fragment) |

| 74.06 | [C₃H₈NO]⁺ | Fragment containing the amino and carboxyl groups |

Note: The exact m/z values are for the monoisotopic masses.

Experimental Protocol: LC-MS for Purity and Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for analyzing β-Phenyl-L-phenylalanine, as it allows for the separation of the compound from any impurities prior to mass analysis.

Step-by-Step LC-MS Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of β-Phenyl-L-phenylalanine (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation. [2]

-

-

LC Separation:

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing a small percentage of formic acid.

-

-

MS Detection:

-

The eluent from the LC is directed into the ESI source of the mass spectrometer.

-

Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 50-500).

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

Caption: A typical workflow for LC-MS analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic analysis of β-Phenyl-L-phenylalanine is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy delineates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and insights into fragmentation pathways. By integrating the data from these three powerful analytical methods, researchers can confidently determine and verify the structure of this important β-amino acid, paving the way for its effective use in drug discovery and development. This guide provides the foundational knowledge and protocols to empower scientists in this endeavor, fostering a deeper understanding of the "why" behind the "how" in spectroscopic analysis.

References

-

Cambridge International Examinations. (n.d.). Cambridge International Advanced Subsidiary and Advanced Level in Chemistry (9701). Retrieved from [Link]

-

Gao, J., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Harrison, A. G. (2009). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 20(2), 248–255. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Lichtenecker, R., et al. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. SpringerLink. Retrieved from [Link]

-

MassBank. (2017, October 20). L-Phenylalanine. Retrieved from [Link]

- Matrix-isolation FT-IR spectroscopic study and theoretical DFT(B3LYP)/6–31 ++ G** calculations of the vibrational and conformational properties of tyrosine. (2005). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(7), 1347–1356.

-

Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Retrieved from [Link]

-

Padula, M. (2016, July 24). Mass spectrometry for proteomics - part 2 [Video]. YouTube. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

Pios, S. (n.d.). peptide nmr. Retrieved from [Link]

-

protocols.io. (2018, March 28). Amino acid analysis by UHPLC-MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). (b) ¹H NMR spectrum of d2-phenylalanine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of phenylalanine: pure (in black) and in water (in red). Retrieved from [Link]

- Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601.

-

University of Illinois. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Oldfield Group Website. Retrieved from [Link]

-

University of Illinois. (n.d.). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. Oldfield Group Website. Retrieved from [Link]

-

Vlaisavljevich, B., et al. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. ACS Publications. Retrieved from [Link]

- Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135–140.

Sources

An In-depth Technical Guide to the Discovery and Natural Occurrence of beta-Phenyl-L-phenylalanine

This guide provides a comprehensive technical overview of beta-Phenyl-L-phenylalanine, a unique non-proteinogenic amino acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the discovery, natural occurrence, and potential applications of this compound. This document delves into the current scientific understanding of this compound, from its identification as a constituent of a complex natural product to hypothetical biosynthetic pathways and detailed analytical methodologies.

Introduction: The Emergence of a Novel Phenylalanine Derivative

This compound, also known as (2S,3R)-3-amino-2,3-diphenylpropanoic acid, represents a fascinating structural variation of the common proteinogenic amino acid L-phenylalanine. Its distinctive feature is the presence of an additional phenyl group at the β-position, creating a chiral center and introducing significant steric and electronic modifications. While β-amino acids are known constituents of various natural products with diverse biological activities, the natural occurrence of a β-phenylated L-phenylalanine has only recently been suggested through the structural elucidation of a complex alkaloid. This discovery opens new avenues for research into its biosynthesis, physiological role, and potential pharmacological applications.

This guide will navigate the current landscape of knowledge surrounding this compound, offering insights into its discovery, exploring its known natural source, proposing a plausible biosynthetic route, and providing detailed protocols for its study.

Discovery and Natural Occurrence: A Constituent of a Complex Macrocycle

Direct evidence for the isolation of free this compound from a natural source is not yet present in scientific literature. Its discovery is intrinsically linked to the structural elucidation of a novel macrocyclic spermidine alkaloid, celacarfurine, isolated from the roots of Tripterygium wilfordii, a plant used in traditional Chinese medicine.[1]

The proposed structure of celacarfurine is (2R)-9-furoyl-2-phenyl-1,5,9-triazacyclotridecane-4,13-dione.[1] The key feature of this molecule, relevant to this guide, is the presence of a this compound moiety integrated into its macrocyclic backbone. The stereochemistry at the alpha-carbon is consistent with an L-amino acid, while the beta-carbon bearing the additional phenyl group introduces another chiral center.

Tripterygium wilfordii is a well-known source of a diverse array of secondary metabolites, including diterpenoids, triterpenoids, and alkaloids, many of which exhibit potent biological activities.[2][3][4][5] The identification of a complex alkaloid like celacarfurine, containing a unique amino acid derivative, underscores the rich and complex biochemistry of this plant species.

Table 1: Key Secondary Metabolites from Tripterygium wilfordii

| Class of Compound | Examples | Reported Biological Activities |

| Diterpenoids | Triptolide, Celastrol | Anti-inflammatory, Immunosuppressive, Anti-cancer |

| Triterpenoids | Friedelanes, Oleananes | Anti-inflammatory, Antiviral |

| Alkaloids | Celacarfurine, Wilforine | Anti-inflammatory, Immunosuppressive |

Biosynthesis: A Hypothetical Pathway

The biosynthetic pathway leading to this compound has not been experimentally elucidated. However, based on known enzymatic reactions in plant secondary metabolism, a plausible hypothetical pathway can be proposed. The biosynthesis of β-alanine in plants is known to occur via several routes, including the degradation of polyamines, propionate, and uracil.[6][7]

The formation of the this compound backbone likely begins with the common aromatic amino acid, L-phenylalanine. Two potential enzymatic steps could lead to the final product:

-

Isomerization of L-phenylalanine to (S)-β-phenylalanine: An initial step could involve the conversion of the α-amino acid L-phenylalanine to its β-isomer, (S)-β-phenylalanine. This transformation could be catalyzed by a phenylalanine aminomutase (PAM) . While PAMs are known to catalyze the reversible conversion of (S)-α-phenylalanine to (R)-β-phenylalanine in some microorganisms, the existence of an enzyme producing the (S)-β-isomer in plants is speculative but conceivable.[8] Phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway, catalyzes the elimination of ammonia from L-phenylalanine to form cinnamic acid.[9][10][11][12][13] It is plausible that a related enzyme could catalyze an intramolecular rearrangement.

-

Phenylation at the β-position: The subsequent and most critical step would be the introduction of a second phenyl group at the β-carbon of a phenylalanine derivative. This could potentially occur through the action of a phenyltransferase enzyme, utilizing a phenyl donor molecule such as phenylpyruvate or a derivative thereof. Enzymatic arylation of amino acids is a known biochemical transformation.[8]

An alternative hypothesis involves the direct amination of a diphenylic precursor. For instance, a highly specific aminotransferase could catalyze the transfer of an amino group to a molecule like 2,3-diphenylpropanoic acid.

Further research, including isotopic labeling studies and enzyme discovery, is required to validate this proposed pathway.

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols: Investigating a Novel Natural Product

The study of this compound in its natural context necessitates the extraction, isolation, and characterization of its parent molecule, celacarfurine, from Tripterygium wilfordii. The following protocols provide a framework for these investigations.

Extraction and Isolation of Celacarfurine

This protocol outlines a general procedure for the extraction and fractionation of alkaloids from the roots of Tripterygium wilfordii. Optimization may be required based on the specific plant material and equipment available.

Step-by-Step Methodology:

-

Plant Material Preparation:

-

Obtain dried roots of Tripterygium wilfordii.

-

Grind the roots into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered root material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional agitation.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in 2% aqueous sulfuric acid (1 L).

-

Partition the acidic solution against ethyl acetate (3 x 1 L) to remove neutral and weakly acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with concentrated ammonia solution.

-

Extract the alkaline solution with dichloromethane (3 x 1 L) to obtain the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10) to separate the components.

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualization agent (e.g., Dragendorff's reagent for alkaloids).

-

Combine fractions containing the compound of interest (celacarfurine).

-

Perform further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain the pure compound.

-

Caption: Workflow for the extraction and isolation of celacarfurine.

Analytical Characterization

The structural elucidation of the isolated compound is crucial to confirm the presence of the this compound moiety.

Step-by-Step Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the purity of the isolated compound on an analytical C18 HPLC column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.

-

Detection can be performed using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

-

Mass Spectrometry (MS):

-

Obtain the high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition of the molecule.

-

Electrospray ionization (ESI) is a suitable ionization technique for this type of compound.

-

Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which can provide structural information.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire a suite of NMR spectra to fully elucidate the structure and stereochemistry.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

NOESY/ROESY: Can be used to determine the relative stereochemistry of the chiral centers.

-

Table 2: Representative Analytical Data for Celacarfurine (Hypothetical)

| Analytical Technique | Expected Result |

| HRMS (ESI+) | [M+H]⁺ ion corresponding to the calculated exact mass of C₂₄H₂₅N₃O₄ |

| ¹H NMR (in CDCl₃) | Signals corresponding to aromatic protons of two phenyl rings and a furan ring, as well as aliphatic protons of the macrocycle. |

| ¹³C NMR (in CDCl₃) | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons consistent with the proposed structure. |

| HMBC | Correlations confirming the connectivity between the this compound moiety and the rest of the macrocycle. |

Potential Applications and Future Directions

The discovery of a natural product containing this compound opens up exciting possibilities for drug discovery and development. β-Amino acid-containing peptides often exhibit enhanced stability towards enzymatic degradation and can adopt unique secondary structures, making them attractive scaffolds for peptidomimetics.

Future research should focus on:

-

Total Synthesis: The complete chemical synthesis of celacarfurine is necessary to confirm its proposed structure and provide material for biological testing.

-

Biological Activity Screening: The isolated compound and its synthetic analogs should be screened for a wide range of biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects, given the known properties of other metabolites from Tripterygium wilfordii.

-

Biosynthetic Pathway Elucidation: Identifying the enzymes responsible for the formation of this compound will provide valuable tools for biocatalysis and the engineered production of novel amino acids.

-

Search for Other Natural Sources: A broader screening of plants and other organisms may reveal the presence of free this compound or other natural products containing this unique structural motif.

Conclusion

This compound stands as a testament to the vast and underexplored chemical diversity of the natural world. While its discovery is currently tied to a single, complex natural product, its unique structure holds significant promise for the development of novel therapeutic agents. The path forward requires a multidisciplinary approach, combining natural product chemistry, synthetic organic chemistry, and molecular biology to fully uncover the secrets of this intriguing amino acid and harness its potential for the benefit of human health.

References

- Liu, J. Q., Wu, Q. S., Shu, J. C., Zhang, R., & Liu, L. F. (2020). A novel spermidine macrocyclic alkaloid from the roots of Tripterygium wilfordii.

- Li, X., et al. (2022). A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions. Frontiers in Pharmacology, 13, 932235.

- Chen, Y., et al. (2022). Secondary Metabolites from Tripterygium wilfordii Hook. f.‐Associated Endophytes: Producing Microbes, Structures, and Bioactivities. Chemistry & Biodiversity, 19(3), e202100833.

- Contreras-García, A., et al. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 22(16), 8829.

- Parry, R. J., & Kurylo-Borowska, Z. (1980). Biosynthesis of the β-amino acid, β-alanine. Journal of the American Chemical Society, 102(2), 836-837.

- Parthasarathy, A., et al. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 914.

- Hanson, A. D., & Gregory, J. F. (2011). Phenylalanine ammonia-lyase. Phytochemistry, 72(18), 2261-2270.

- Hsiao, H. Y., et al. (1988). Enzymatic Production of Amino Acids. In Biotechnology and Genetic Engineering Reviews (Vol. 6, pp. 167-214). Intercept Ltd.

- Reinhardt, R., & Menzel, R. (2001). The Synthesis and Role of β-Alanine in Plants. Journal of Experimental Botany, 52(358), 1117-1124.

- MacDonald, M. J., & D'Cunha, G. B. (2007). Phenylalanine ammonia-lyase: a dual role in plant development and defense. Physiologia Plantarum, 131(1), 1-12.

- Inderjit, & Duke, S. O. (2003). Ecophysiological aspects of phenolic compounds in plants.

- Lovelock, S. L., et al. (2022). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.

- Koukol, J., & Conn, E. E. (1961). The metabolism of aromatic compounds in higher plants. IV. Purification and properties of the phenylalanine deaminase of Hordeum vulgare. Journal of Biological Chemistry, 236(10), 2692-2698.

- Onishi, N., et al. (2015). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 32(7), 1031-1055.

- Kitazono, A., et al. (2017). New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney. Green Chemistry, 19(21), 5136-5142.

- Zhang, X., & Liu, C. J. (2015). Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering. RSC Advances, 5(84), 68261-68274.

- Zhang, Y., et al. (2021). Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases. Frontiers in Pharmacology, 12, 736216.

- Chen, L., et al. (2013). Structure elucidation and antioxidant effect of a polysaccharide from Lactarius camphoratum (Bull.) Fr.

- Khan, A. A. (2023, December 14). Enzymatic general acid/base catalysis & which amino acids acting can act as general acids/bases [Video]. YouTube.

- Wang, Y., et al. (2022). Bioactive metabolites in Tripterygium wilfordii and biosynthesis of triptolide.

- Olenichenko, N. A., & Zagoskina, N. V. (2016). [The use of L-phenylalanine ammonia lyase inhibitors in plant ecophysiological studies]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 146–154.

- LibreTexts. (2021, January 3). 22.2: Biosynthesis of Amino Acids. Biology LibreTexts.

- Gatti, F., et al. (2023). Structural Elucidation of a Glucan from Trichaster palmiferus by Its Degraded Products and Preparation of Its Sulfated Derivative as an Anticoagulant. Marine Drugs, 21(3), 154.

- Ali, B., & Baek, K. H. (2023). Biosynthetic Pathways of Hormones in Plants. International Journal of Molecular Sciences, 24(13), 10834.

- Niessen, W. M. A. (2000). Structure elucidation by LC-MS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Synthesis and Role of β-Alanine in Plants [frontiersin.org]

- 7. The Synthesis and Role of β-Alanine in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 10. Phenylalanine Ammonia-Lyase: A Core Regulator of Plant Carbon Metabolic Flux Redistribution—From Molecular Mechanisms and Growth Modulation to Stress Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. [The use of L-phenylalanine ammonia lyase inhibitors in plant ecophysiological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Computational Modeling of β-Phenyl-L-phenylalanine Interactions

Foreword: Beyond the Canonical – A Framework for Understanding β-Amino Acid Interactions

In the landscape of drug discovery and materials science, the exploration of non-canonical amino acids (NCAAs) has opened frontiers inaccessible with the standard 20 proteinogenic building blocks. Among these, β-amino acids, and specifically β-Phenyl-L-phenylalanine (β-Phe), present a unique structural scaffold. The additional carbon in its backbone grants it distinct conformational properties and resistance to enzymatic degradation, making it a highly attractive moiety for peptide-based therapeutics and novel biomaterials.[1]

This guide eschews a conventional template to provide a logically structured, in-depth exploration of the computational methodologies required to accurately model β-Phe interactions. We will journey from the foundational quantum mechanical principles that govern its behavior to the large-scale molecular dynamics simulations that reveal its dynamic interplay with biological targets. The core philosophy of this document is to not only present protocols but to instill a deep understanding of the causality behind each decision, empowering researchers to confidently and effectively apply these techniques to their own work.

Section 1: The Unique Physicochemical Landscape of β-Phenyl-L-phenylalanine

Unlike its α-amino acid counterpart, β-Phe possesses an additional methylene group between its carboxyl and amino groups. This seemingly minor alteration has profound structural implications:

-

Increased Flexibility and Conformational Space: The longer backbone introduces additional rotatable bonds, leading to a more complex potential energy surface.[1] This allows β-peptides to adopt unique secondary structures, such as the 14-helix, which are not accessible to α-peptides.[2]

-

Altered Hydrogen Bonding Patterns: The spacing of backbone amide and carbonyl groups dictates different intramolecular and intermolecular hydrogen bonding networks, influencing folding and interaction patterns.

-

Enhanced Proteolytic Stability: The non-natural backbone is resistant to cleavage by standard proteases, a critical advantage for therapeutic peptides.

The phenyl side chain introduces its own set of critical interactions, including:

-

π-π Stacking: Face-to-face or edge-to-face interactions with other aromatic residues.[3][4]

-

Cation-π Interactions: Favorable electrostatic interactions with cationic groups (e.g., Lysine, Arginine).[3]

-

Anion-π Interactions: Interactions between the electron-rich π-face and anionic residues like Aspartate or Glutamate.[5]

-

Hydrophobic Effects: The burial of the nonpolar phenyl ring away from a solvent is a significant driver of folding and binding.[6]

Understanding these fundamental properties is the first step in designing meaningful computational experiments.